molecular formula C16H28O B13252175 4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Cat. No.: B13252175
M. Wt: 236.39 g/mol
InChI Key: PABQVXCTTAFBMR-UHFFFAOYSA-N
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Description

4’-tert-Butyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] is a synthetic organic compound with the molecular formula C₁₆H₂₈O This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl group and an oxaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and tert-butyl alcohol.

    Formation of Spirocyclic Intermediate: The initial step involves the formation of a spirocyclic intermediate through a cyclization reaction. This is achieved by reacting cyclohexanone with tert-butyl alcohol in the presence of an acid catalyst.

    Oxidation: The spirocyclic intermediate is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the oxaspiro moiety.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] in high purity.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxaspiro moiety.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated versions.

Scientific Research Applications

4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate: A similar compound with a carbamate functional group.

    tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate: Another similar compound with a different substitution pattern.

Uniqueness

4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

4'-tert-butylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane]

InChI

InChI=1S/C16H28O/c1-15(2,3)14-5-8-16(9-6-14)7-4-12-10-13(12)11-17-16/h12-14H,4-11H2,1-3H3

InChI Key

PABQVXCTTAFBMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CCC3CC3CO2

Origin of Product

United States

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